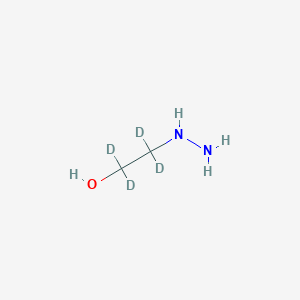

2-Hydrazino-ethan-1,1,2,2-d4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydrazino-ethan-1,1,2,2-d4-ol is a deuterium-labeled compound with the molecular formula C2H4D4N2O and a molecular weight of 80.12 g/mol. This compound is an isotopically labeled analog of 2-Hydrazinoethanol, where the hydrogen atoms are replaced with deuterium. It is used in various scientific research applications, particularly in metabolic studies and environmental analysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-ethan-1,1,2,2-d4-ol typically involves the reaction of deuterated ethanol with hydrazine. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of deuterated solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of specialized equipment to handle deuterated compounds and ensure the safety and efficiency of the production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydrazino-ethan-1,1,2,2-d4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various deuterated hydrazine derivatives and oxides, which are useful in further chemical synthesis and research applications.

Applications De Recherche Scientifique

2-Hydrazino-ethan-1,1,2,2-d4-ol is widely used in scientific research due to its unique properties:

Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: It serves as a labeled metabolite in drug development and pharmacokinetic studies.

Industry: The compound is used in environmental analysis to detect and quantify pollutants in various matrices.

Mécanisme D'action

The mechanism of action of 2-Hydrazino-ethan-1,1,2,2-d4-ol involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can affect various biochemical pathways, including enzyme inhibition and signal transduction.

Comparaison Avec Des Composés Similaires

2-Hydrazino-ethan-1,1,2,2-d4-ol can be compared with other similar compounds such as:

2-Hydrazinoethanol: The non-deuterated analog with similar chemical properties but different isotopic composition.

Hydrazinopyridines: Compounds with a hydrazino group attached to a pyridine ring, used in similar applications but with different structural features.

1,1-Disubstituted Hydrazines: Compounds with two substituents on the hydrazine group, used in various chemical syntheses.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies.

Activité Biologique

2-Hydrazino-ethan-1,1,2,2-d4-ol is a deuterated derivative of hydrazinoethanol, a compound belonging to the hydrazine class. Hydrazines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables that illustrate its potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C2H8N2O, with a structure that includes a hydrazine functional group. The presence of deuterium atoms enhances its stability and can influence its biological interactions.

Biological Activity Overview

Hydrazine derivatives are known for their broad spectrum of biological activities. The following are key areas where this compound exhibits potential effects:

- Antimicrobial Activity : Hydrazines have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Some studies indicate that hydrazine derivatives can induce apoptosis in cancer cells through various pathways including oxidative stress and inhibition of proliferation.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several hydrazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 2-Hydrazino-ethanol | 16 | Escherichia coli |

Anticancer Activity

Another research effort focused on the anticancer potential of hydrazine derivatives. The study found that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) with an IC50 value of approximately 15 μM.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| A549 (lung) | 20 |

| HepG2 (liver) | 25 |

Anti-inflammatory Mechanisms

Research has also indicated that hydrazine derivatives can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests a potential role for these compounds in managing inflammatory diseases.

Propriétés

Formule moléculaire |

C2H8N2O |

|---|---|

Poids moléculaire |

80.12 g/mol |

Nom IUPAC |

1,1,2,2-tetradeuterio-2-hydrazinylethanol |

InChI |

InChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2/i1D2,2D2 |

Clé InChI |

GBHCABUWWQUMAJ-LNLMKGTHSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])([2H])O)NN |

SMILES canonique |

C(CO)NN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.